3-Methylbenzo[d]isothiazol-5-ol
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Overview
Description
3-Methylbenzo[d]isothiazol-5-ol is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound consists of a benzene ring fused to an isothiazole ring, with a methyl group at the 3-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[d]isothiazol-5-ol can be achieved through various methods. One common approach involves the selective oxidation of benzo[d]isothiazol-3(2H)-ones using Selectfluor in aqueous media . This method provides a green and efficient route to access benzo[d]isothiazol-3(2H)-one-1-oxides with high yields and tolerance to various functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation reactions using environmentally friendly reagents. The use of metal-free and Selectfluor-mediated oxidation reactions is preferred due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[d]isothiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: Substitution reactions at the methyl or hydroxyl groups can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic reagents are used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include benzo[d]isothiazol-3(2H)-one-1-oxides, reduced derivatives, and various substituted isothiazoles .
Scientific Research Applications
3-Methylbenzo[d]isothiazol-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylbenzo[d]isothiazol-5-ol involves the inhibition of key enzymes and disruption of metabolic pathways in microorganisms. The compound acts as an electrophilic agent, reacting with critical enzymes and inhibiting growth and metabolism. This leads to irreversible cell damage and loss of viability . The molecular targets include dehydrogenase enzymes and other proteins involved in cellular respiration and energy generation .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: A closely related compound with similar biological activities.
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazole derivative with strong biocidal properties.
2-Methyl-4-isothiazolin-3-one: Known for its antimicrobial activity and used in various industrial applications.
Uniqueness
3-Methylbenzo[d]isothiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and hydroxyl groups at specific positions enhances its antimicrobial and antifungal properties compared to other isothiazole derivatives .
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-methyl-1,2-benzothiazol-5-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3 |
InChI Key |
QZKPMWHDGBMXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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